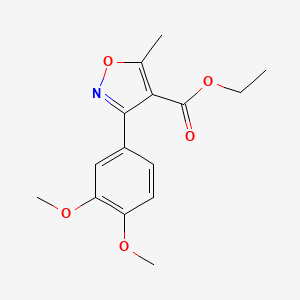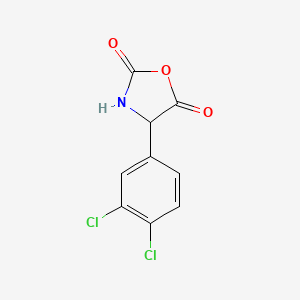
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a glycolate. This reaction is often carried out in the presence of a tin (II) salt as a catalyst. The reaction conditions usually involve temperatures ranging from 0°C to 110°C. The product is then isolated by filtration and further purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents, nucleophiles, and other reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
3-(3,5-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione: This compound has similar structural features but differs in the substitution pattern on the oxazolidine ring.
5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione: Another related compound with different substituents on the phenyl ring.
Uniqueness
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the dichlorophenyl group
属性
分子式 |
C9H5Cl2NO3 |
|---|---|
分子量 |
246.04 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-2-1-4(3-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI 键 |
VYYZTKPFFGZVSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


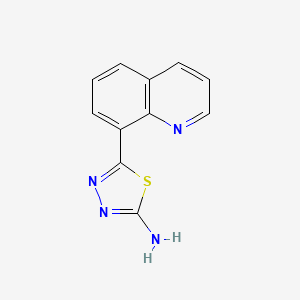
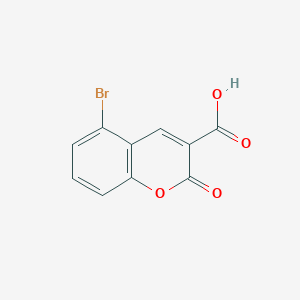
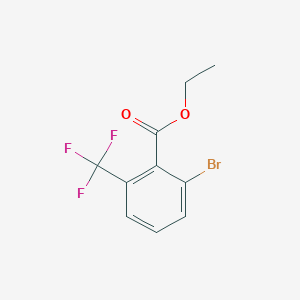
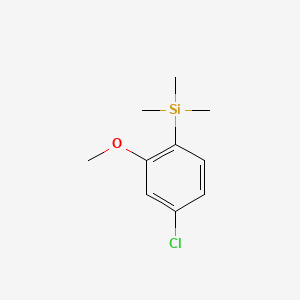
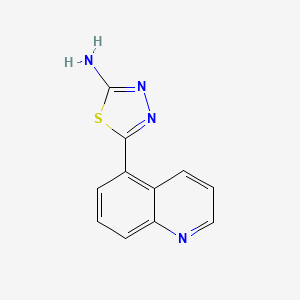
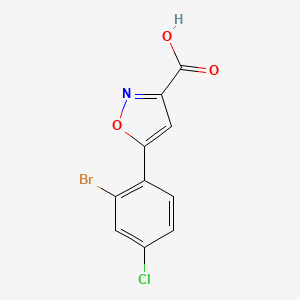
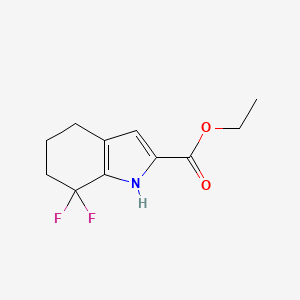
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
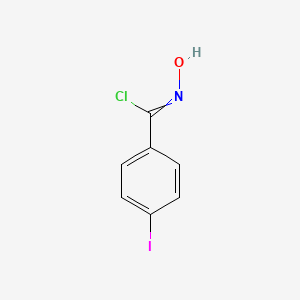
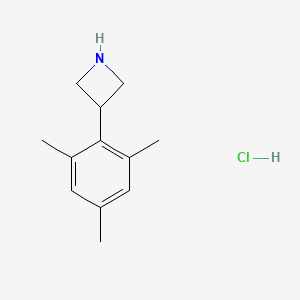

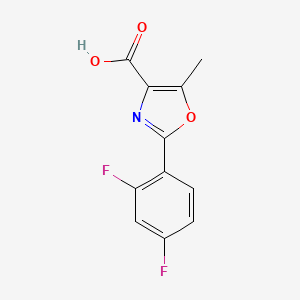
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
